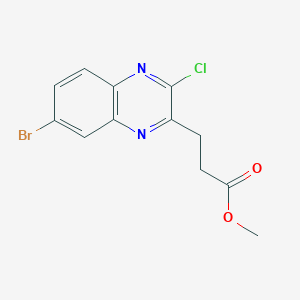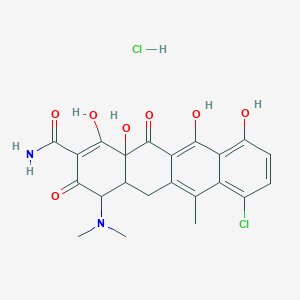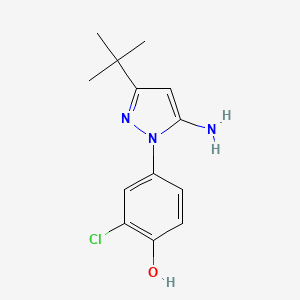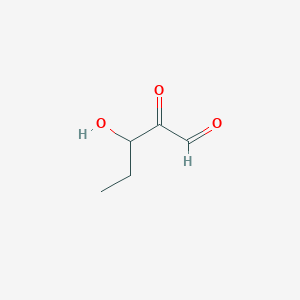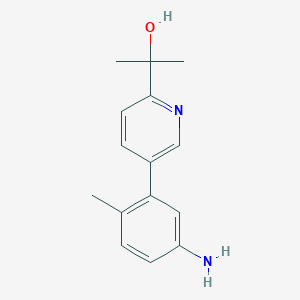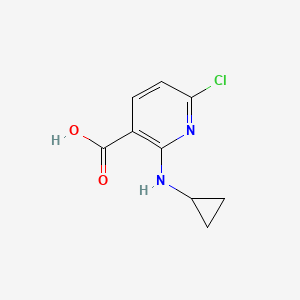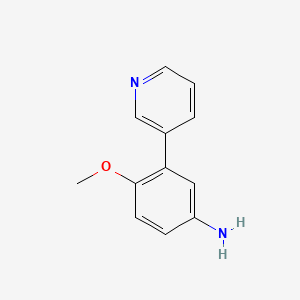
4-Methoxy-3-(pyridin-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group at the fourth position and a pyridin-3-yl group at the third position of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyridin-3-yl)aniline typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The final step involves coupling the amino group with a pyridin-3-yl group using a coupling reagent like palladium acetate and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3-(pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-3-(pyridin-3-yl)aniline.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Amides or alkylated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-(pyridin-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and pyridin-3-yl groups play crucial roles in enhancing the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-(pyridin-4-yl)aniline: Similar structure but with the pyridinyl group at a different position.
4-Methoxy-3-(pyridin-2-yl)aniline: Another isomer with the pyridinyl group at the second position.
4-Methoxy-3-(quinolin-3-yl)aniline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
4-Methoxy-3-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and pyridin-3-yl groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
4-methoxy-3-pyridin-3-ylaniline |
InChI |
InChI=1S/C12H12N2O/c1-15-12-5-4-10(13)7-11(12)9-3-2-6-14-8-9/h2-8H,13H2,1H3 |
InChI-Schlüssel |
VCZGIQMMLWMYEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


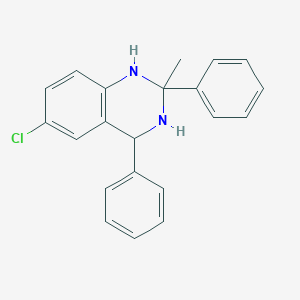
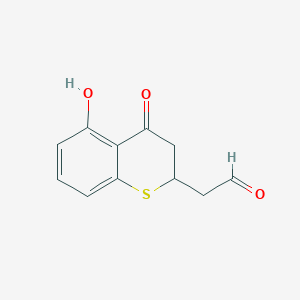
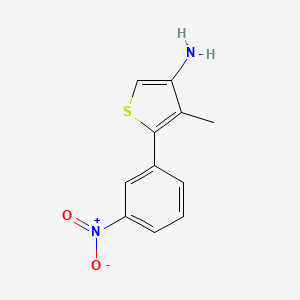

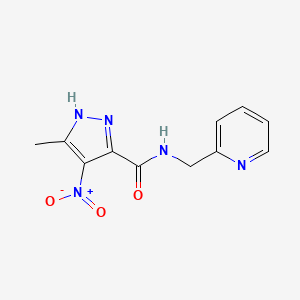
![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
